molecular formula C12H18ClN B2917584 3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1820735-93-0

3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2917584
CAS No.: 1820735-93-0
M. Wt: 211.73
InChI Key: OWWDXGNMVBQRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: is a chemical compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol . It is a derivative of tetrahydroisoquinoline, characterized by the presence of three methyl groups at positions 3 and 5 of the isoquinoline ring. This compound is typically found in a powdered form and is used in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a phenylethylamine derivative with an aldehyde to form an intermediate iminium ion, which then undergoes cyclization to yield the desired tetrahydroisoquinoline structure . The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: 3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its stability, solubility, and interaction with molecular targets compared to its non-methylated counterparts .

Properties

IUPAC Name

3,3,5-trimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9-5-4-6-10-8-13-12(2,3)7-11(9)10;/h4-6,13H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWDXGNMVBQRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(NCC2=CC=C1)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.